(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine
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Overview
Description
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a chiral compound with a unique structure that includes a seven-membered azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable linear precursor, cyclization can be induced using acid or base catalysts. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-dimethylheptane: A structurally related compound with similar stereochemistry but different functional groups.
3,5-dimethoxy-4-[(alpha-L-rhamnopyranosyl)oxy]benzoic acid methyl ester: Another compound with methoxy groups and a different core structure.
Uniqueness
What sets (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine apart is its unique azepine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-8(2)6-10-9(5-7)11-3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
CKEGURYEHOCTSX-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN=C(C1)OC)C |
Canonical SMILES |
CC1CC(CN=C(C1)OC)C |
Origin of Product |
United States |
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